WZ8040
Übersicht
Beschreibung
WZ8040 is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) with a specific focus on the T790M mutation. This mutation is commonly associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This compound exhibits significantly higher potency against the mutated EGFR compared to the wild-type receptor .
Wissenschaftliche Forschungsanwendungen
WZ8040 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung des EGFR und seiner Mutanten zu untersuchen.
Biologie: In zellbasierten Assays eingesetzt, um die Auswirkungen der EGFR-Hemmung auf die Zellproliferation und das Überleben zu untersuchen.
Medizin: Als potenzieller Therapeutikum für die Behandlung von NSCLC mit EGFR-Mutationen untersucht.
Industrie: Bei der Entwicklung neuer EGFR-Inhibitoren und verwandter Verbindungen eingesetzt .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch irreversible Bindung an die ATP-Bindungsstelle des EGFR, wobei es speziell die T790M-Mutation anvisiert. Diese Bindung hemmt die Phosphorylierung des EGFR und blockiert so nachgeschaltete Signalwege, die an Zellproliferation und Überleben beteiligt sind. Die Verbindung zeigt eine 100-fach stärkere Aktivität gegenüber dem mutierten EGFR im Vergleich zum Wildtyp-Rezeptor .
Ähnliche Verbindungen:
CL-387785: Ein weiterer EGFR-Inhibitor mit einer anderen chemischen Struktur.
HKI-272: Ein auf Chinolinen basierender EGFR-Inhibitor.
Osimertinib: Ein EGFR-Inhibitor der dritten Generation, der die T790M-Mutation anvisiert.
Vergleich:
Wirksamkeit: this compound ist 30-100 Mal wirksamer gegenüber der T790M-Mutation im Vergleich zu CL-387785 und HKI-272.
Selektivität: this compound zeigt eine höhere Selektivität für den mutierten EGFR gegenüber dem Wildtyp-Rezeptor.
Mechanismus: Während all diese Verbindungen den EGFR hemmen, sorgt die irreversible Bindung von this compound für eine länger anhaltende Wirkung
This compound zeichnet sich durch seine hohe Wirksamkeit und Selektivität für die T790M-Mutation aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht.
Biochemische Analyse
Biochemical Properties
WZ8040 is an irreversible inhibitor of the EGFR T790M mutation . It inhibits EGFR phosphorylation, displaying 100-fold greater activity against the mutated EGFR than the normal . The IC50 values for various EGFR mutations range from 1 nM to 1.82 μM .
Cellular Effects
This compound exhibits activity for EGFR-mutated NSCLC lines, such as HH827, PC9, H3255, H1819, Calu-3, H1781, and HN11 cells . It inhibits the growth of these cell lines and suppresses EGFR phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves the specific inhibition of the EGFR T790M mutation . It acts by inhibiting the phosphorylation of this mutated EGFR, thereby suppressing the growth of cells containing this mutation .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits its inhibitory effects on EGFR phosphorylation in a time-dependent manner .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: WZ8040 is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The key steps include:
Formation of the pyrimidine core: This involves the reaction of 2-chloro-4,5-diaminopyrimidine with appropriate reagents to form the core structure.
Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce the necessary functional groups.
Coupling reactions: The final step involves coupling the substituted pyrimidine with an aniline derivative to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound undergoes substitution reactions, particularly during its synthesis.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various aniline derivatives and halogenated compounds.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Reduced forms of the pyrimidine core.
Substitution products: Various substituted pyrimidines and aniline derivatives
Wirkmechanismus
WZ8040 exerts its effects by irreversibly binding to the ATP-binding site of the EGFR, specifically targeting the T790M mutation. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound displays a 100-fold greater activity against the mutated EGFR compared to the wild-type receptor .
Vergleich Mit ähnlichen Verbindungen
CL-387785: Another EGFR inhibitor with a different chemical structure.
HKI-272: A quinazoline-based EGFR inhibitor.
Osimertinib: A third-generation EGFR inhibitor targeting T790M mutation.
Comparison:
Potency: WZ8040 is 30-100 times more potent against the T790M mutation compared to CL-387785 and HKI-272.
Selectivity: this compound exhibits higher selectivity for the mutated EGFR over the wild-type receptor.
Mechanism: While all these compounds inhibit EGFR, this compound’s irreversible binding provides a longer-lasting effect
This compound stands out due to its high potency and selectivity for the T790M mutation, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIISCIGBPUVZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659652 | |
Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-57-2 | |
Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is known about the structure-activity relationship (SAR) of WZ8040 and its analogs?
A2: While the provided abstract doesn't delve into specific SAR data for this compound, it highlights that three related pyrimidine compounds (WZ3146, WZ4002, and this compound) were identified in the initial screen []. This suggests modifications within the pyrimidine scaffold were explored. The study further emphasizes the importance of the covalent interaction with Cys797 and the favorable interaction with the T790M mutation for potent and selective inhibition. Further research exploring the SAR of this class of compounds would be valuable to optimize potency, selectivity, and pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.